REACTION_CXSMILES
|
C(O[CH:4]1[CH2:12][C:11]2[C:10](=O)[CH2:9][CH2:8][CH2:7][C:6]=2[O:5]1)C.[NH3:14]>>[O:5]=[C:6]1[CH2:7][CH2:8][CH2:9][C:10]2[NH:14][CH:4]=[CH:12][C:11]1=2
|
Name
|
|
Quantity
|
96.5 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC1OC=2CCCC(C2C1)=O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
which was sealed
|
Type
|
ADDITION
|
Details
|
The reaction mixture was treated in the same manner as Example 11
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=2C=CNC2CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.4 mg | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |